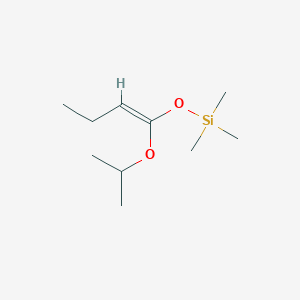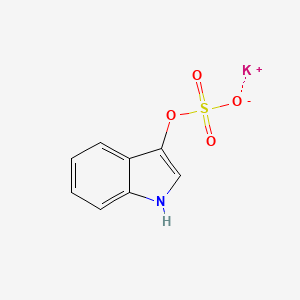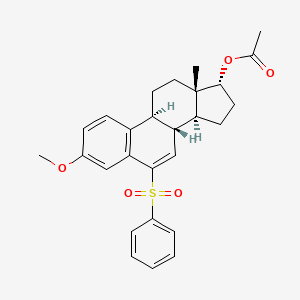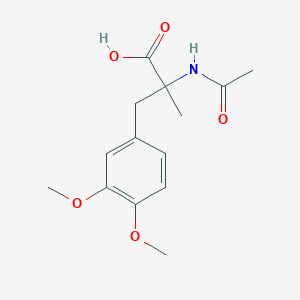
(αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester is a complex organic compound that combines the structural elements of cyclohexane, benzene, and tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzaldehyde derivatives, while reduction of the ester group may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its structural similarity to natural amino acids makes it a valuable tool for probing biochemical pathways .
Medicine
Its ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and bioavailability .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability. Its incorporation into polymers and other materials can lead to innovative products .
Mechanism of Action
The mechanism of action of (αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways. For example, its ester group can be hydrolyzed by esterases, releasing active metabolites that exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine Methyl Ester: Similar in structure but lacks the cyclohexyl and benzeneacetate groups.
L-Tyrosine Ethyl Ester: Similar to L-Tyrosine Methyl Ester but with an ethyl ester group instead of a methyl ester.
Cyclohexylbenzene: Contains the cyclohexyl and benzene groups but lacks the tyrosine moiety.
Uniqueness
(αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester is unique due to its combination of cyclohexyl, benzene, and tyrosine structures.
Properties
CAS No. |
265319-66-2 |
|---|---|
Molecular Formula |
C₂₄H₃₁NO₆ |
Molecular Weight |
429.51 |
Synonyms |
(R)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate (R)-2-Cyclohexyl-2-hydroxy-2-phenylacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)


![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)



